molecular formula C16H21ClN2O3 B13490271 tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

Cat. No.: B13490271
M. Wt: 324.80 g/mol
InChI Key: ZWEHACAFAQUHKF-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate (CAS: 1251012-22-2) is a spirocyclic compound featuring a fused furo[3,4-b]pyridine ring system conjoined with a piperidine ring via a spiro junction. Its molecular formula is C₁₆H₂₁ClN₂O₃, with a molecular weight of 324.81 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS)-targeting agents due to its rigid, three-dimensional architecture .

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl 2-chlorospiro[5H-furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-15(2,3)22-14(20)19-8-6-16(7-9-19)13-11(10-21-16)4-5-12(17)18-13/h4-5H,6-10H2,1-3H3

InChI Key

ZWEHACAFAQUHKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CO2)C=CC(=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and chloro substituents. Common reagents used in these reactions include chloroform, tert-butyl alcohol, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis can be carried out using acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing and quality control.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The spiro structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with a variety of biological macromolecules.

Comparison with Similar Compounds

Key Observations:

Halogen Influence: The chlorine atom in the target compound enhances electrophilic reactivity compared to the non-halogenated analog (10-F766580), making it more suitable for nucleophilic substitution reactions .

Core Heterocycle : Replacement of the furopyridine core with an imidazopyridine (as in the propionyl derivative, CAS: 2096986-72-8) introduces additional nitrogen atoms, altering electron density and hydrogen-bonding capacity .

Biological Activity

tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and biological activity, providing a comprehensive overview of its relevance in medicinal chemistry.

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19ClN2O3
  • Molecular Weight : 304.78 g/mol
  • Purity : Typically >95%

Antimicrobial Activity

Research indicates that spiro compounds, such as this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this class of compounds may inhibit bacterial growth by disrupting cell wall synthesis or function .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Compounds containing pyridine and piperidine moieties have been shown to possess cytotoxic effects against several cancer cell lines. For instance, derivatives with similar structures demonstrated inhibition of cell proliferation and induction of apoptosis in human cancer cells .

Antioxidant Activity

The antioxidant capacity of spiro compounds is another area of interest. Research has indicated that these compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .

Synthesis and Evaluation

A significant study focused on synthesizing derivatives of spiro compounds and evaluating their biological activity. The synthesized compounds were tested for their antimicrobial and anticancer activities using standard assays. The results indicated that certain derivatives exhibited promising activity against both bacterial strains and cancer cell lines, leading to further exploration of structure-activity relationships (SAR) within this class of compounds .

Mechanistic Insights

Another study provided insights into the mechanisms by which these compounds exert their biological effects. It was found that some spiro derivatives could modulate signaling pathways involved in apoptosis and cell cycle regulation, suggesting a multifaceted approach to their anticancer activity .

Summary of Biological Activities

Biological ActivityEvidence
AntimicrobialEffective against various bacterial strains; potential mechanism involves disruption of cell wall synthesis.
AnticancerInduces apoptosis in cancer cell lines; structural analogs show significant cytotoxicity.
AntioxidantScavenges free radicals; reduces oxidative stress markers.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate, and how can purity be optimized during synthesis?

A multi-step synthesis approach is commonly employed. For example, a patent describes the use of tert-butyl carbamate intermediates in spirocyclic systems, where chlorination is achieved via electrophilic substitution (e.g., POCl₃ or SOCl₂). Purity optimization involves column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol or acetonitrile. Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid byproducts .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (retention time ~8–10 min) .
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ confirms the spirocyclic structure (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 6.8–8.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~322.12 g/mol) .

Q. What key physical and chemical properties influence handling and storage?

The compound is a solid with limited solubility in water but dissolves in DMSO or DMF. It is sensitive to heat and moisture, requiring storage at 2–8°C under nitrogen to prevent decomposition. Use desiccants and amber glass vials to avoid photodegradation .

Q. What safety precautions are critical during laboratory handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use Type ABEK-P2 respirators in poorly ventilated areas .
  • Ventilation : Perform reactions in fume hoods to avoid aerosol formation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling reactions (e.g., amination) involving this compound be optimized?

For Buchwald-Hartwig amination, use Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ in toluene at 110°C. Monitor conversion via LC-MS. Yields improve with degassed solvents and microwave-assisted heating (e.g., 30 min at 150°C) .

Q. How should discrepancies in reported synthetic yields or purity be addressed?

Contradictions often arise from differences in catalyst loading or solvent purity. For example, using anhydrous DMF instead of technical-grade solvent increased yields from 65% to 82% in a palladium-catalyzed coupling reaction . Replicate conditions with rigorous moisture control and compare HPLC chromatograms to identify impurities.

Q. What strategies evaluate the compound’s stability under varying pH and temperature?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Analyze degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C) to guide storage protocols .

Q. What role does this compound serve in targeted drug discovery?

It is a key intermediate for kinase inhibitors (e.g., JAK/STAT pathway modulators) and CNS agents due to its spirocyclic scaffold, which enhances blood-brain barrier penetration. Functionalization at the chloro position enables SAR studies for selectivity optimization .

Q. How can ecological risks be assessed despite limited ecotoxicity data?

Apply read-across methods using structurally similar piperidine derivatives (e.g., LC50 for Daphnia magna >100 mg/L). Use QSAR models (e.g., ECOSAR v2.0) to predict acute toxicity and prioritize biodegradation studies .

Q. How are conflicting reactivity data in nucleophilic substitutions resolved?

Contradictions in SNAr reactivity may stem from solvent polarity or leaving-group effects. Design controlled experiments with varying solvents (DMF vs. THF) and nucleophiles (e.g., amines vs. thiols). Monitor intermediates via ¹⁹F NMR if fluorinated analogs are used .

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